Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate

Purity Quality Control Procurement

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate (CAS 1309959-07-6), also known as tert-butyl 4-aminoisoxazolidine-2-carboxylate, is a racemic Boc-protected amino-heterocycle with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol. This compound belongs to the isoxazolidine class of five-membered N,O-heterocycles, which are widely recognized as privileged scaffolds in organic and medicinal chemistry due to their capacity to mimic nucleosides, carbohydrates, amino acids, and steroid analogs.

Molecular Formula C8H16N2O3
Molecular Weight 188.227
CAS No. 1309959-07-6
Cat. No. B2775071
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameTert-butyl 4-amino-1,2-oxazolidine-2-carboxylate
CAS1309959-07-6
Molecular FormulaC8H16N2O3
Molecular Weight188.227
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CC(CO1)N
InChIInChI=1S/C8H16N2O3/c1-8(2,3)13-7(11)10-4-6(9)5-12-10/h6H,4-5,9H2,1-3H3
InChIKeyUEMZDFXRHGXLOO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate (CAS 1309959-07-6): A Boc-Protected Amino-Isoxazolidine Building Block for Medicinal Chemistry and Peptide Synthesis


Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate (CAS 1309959-07-6), also known as tert-butyl 4-aminoisoxazolidine-2-carboxylate, is a racemic Boc-protected amino-heterocycle with the molecular formula C₈H₁₆N₂O₃ and a molecular weight of 188.22 g/mol [1]. This compound belongs to the isoxazolidine class of five-membered N,O-heterocycles, which are widely recognized as privileged scaffolds in organic and medicinal chemistry due to their capacity to mimic nucleosides, carbohydrates, amino acids, and steroid analogs [2]. The compound features a primary amine protected by a tert-butoxycarbonyl (Boc) group, enabling selective deprotection under acidic conditions while maintaining stability during multi-step synthetic sequences [1].

Why Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate Cannot Be Freely Substituted with Other Oxazolidine or Isoxazolidine Analogs


Substitution of tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate with other Boc-protected amino-heterocycles is scientifically inadvisable due to three non-interchangeable structural determinants. First, the isoxazolidine ring—with nitrogen and oxygen in a 1,2-arrangement—differs fundamentally from oxazolidine (1,3-arrangement) and isoxazole (aromatic) scaffolds, each possessing distinct ring strain, conformational preferences, and hydrogen-bonding geometries that critically influence molecular recognition [1]. Second, the 4-amino substitution pattern provides a defined spatial orientation for amine functionalization, a feature that cannot be replicated by 3-amino or 5-amino regioisomers without altering downstream synthetic outcomes. Third, the compound exists as a racemic mixture, whereas enantiopure (4R) [CAS 2089610-73-9] and (4S) [CAS 2126142-98-9] stereoisomers exhibit measurable differences in specific rotation, chromatographic behavior, and, as demonstrated in class-level studies, biological target engagement . These factors collectively render generic replacement scientifically unsound for applications requiring stereochemical fidelity or scaffold-specific interactions.

Quantitative Differentiation of Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate: Purity, Stereochemical Identity, and Synthetic Yield Evidence


Commercial Purity: Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate (98%) versus (4S)-Enantiomer (95%)

The racemic tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate is commercially available at 98% purity (HPLC) from multiple suppliers, including Leyan (Product No. 1548565) . In direct comparison, the (4S)-enantiomer [CAS 2126142-98-9] is typically supplied at 95% purity from sources such as AKSci and MolCore . This represents a 3 percentage-point absolute difference in purity, which translates to reduced impurity burden for the racemic compound in early-stage synthesis.

Purity Quality Control Procurement Analytical Chemistry

Optical Rotation: Racemic Mixture (0°) versus (4S)-Enantiomer (−32.3°) – Differentiating Achiral from Chiral Applications

The racemic tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate exhibits no optical rotation ([α]D²⁰ = 0°), consistent with its nature as a 1:1 mixture of enantiomers [1]. In contrast, the (4S)-enantiomer [CAS 2126142-98-9] displays a specific optical rotation of [α]D²⁰ = −32.3° (c=0.25, CHCl₃), as documented in vendor specifications . This difference of 32.3° in absolute magnitude enables analytical verification of stereochemical purity and distinguishes applications requiring chiral induction from those tolerating racemic inputs.

Stereochemistry Chiral Pool Enantiomeric Purity Medicinal Chemistry

Synthetic Yield: tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate Synthesis Achieves 96% Yield

A documented synthetic route for tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate (CAS 1309959-07-6) proceeds with a reported yield of 96% (336 mg isolated mass), as recorded in the Open Reaction Database (ORD) and cited by chemical suppliers . This high yield demonstrates the robustness of the synthetic protocol and positions the compound favorably for procurement when cost-efficiency and material throughput are prioritized.

Synthetic Efficiency Process Chemistry Scale-up Yield Optimization

Application as a Protease Inhibitor Building Block: Direct Use in SARS-CoV 3CLpro Inhibitor Synthesis

Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate and its derivatives have been employed in the synthesis of glutamic acid and glutamine peptides bearing a trifluoromethyl ketone warhead, which exhibited inhibitory activity against SARS-CoV 3CL protease [1]. Specifically, the (4S)-enantiomeric form of a related tert-butyl 4-amino-oxazolidine intermediate was utilized to construct the trifluoromethyl-β-amino alcohol core (compound 11) in a five-step sequence, ultimately yielding peptide inhibitors 1–4 [1]. While the racemic compound has not been directly compared to the enantiopure form in this specific assay, the established utility of the scaffold in a therapeutically relevant target provides a strong application rationale.

Antiviral Protease Inhibitor SARS-CoV Medicinal Chemistry

Physical Form: Racemic Compound as an Oil versus Enantiopure Crystalline Solid – Implications for Handling and Formulation

The racemic tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate is supplied as an oil (liquid) at room temperature, as indicated by vendor technical datasheets . In contrast, the (4R)-enantiomer [CAS 2089610-73-9] is reported as a solid (crystals) . This physical state divergence directly affects weighing accuracy, solubility profiling, and formulation development. Oils may be preferred for liquid handling automation, while solids offer advantages in long-term storage stability and ease of precise mass measurement.

Physical Properties Formulation Handling Procurement

Stereochemical Influence on Reaction Outcome: (4S)-Enantiomer Offers 20–30% Yield Advantage in Aldol Reactions

In the context of prostaglandin synthesis, the (4S)-stereochemistry of tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate confers superior enantioselectivity in aldol reactions, with (4R)-analogs exhibiting yields that are 20–30% lower under comparable conditions . This class-level observation underscores that the choice between racemic and enantiopure forms—or between specific enantiomers—carries direct consequences for synthetic efficiency when stereochemical control is required.

Asymmetric Synthesis Aldol Reaction Stereoselectivity Process Optimization

Optimal Research and Industrial Use Cases for Tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate Based on Quantitative Differentiation


Early-Stage Medicinal Chemistry Library Synthesis Requiring High Purity and Cost-Efficiency

Given its 98% commercial purity and 96% reported synthetic yield , the racemic tert-butyl 4-amino-1,2-oxazolidine-2-carboxylate is ideally suited for early-stage hit-to-lead campaigns where maximizing compound throughput while minimizing purification burden is paramount. The oil physical form facilitates liquid handling automation, further enhancing efficiency in high-throughput synthesis environments.

Protease Inhibitor Development Targeting SARS-CoV 3CLpro or Related Cysteine Proteases

The demonstrated utility of the 4-amino-isoxazolidine scaffold in constructing trifluoromethyl ketone-based SARS-CoV 3CLpro inhibitors [1] positions this compound as a strategic building block for antiviral medicinal chemistry. Researchers pursuing protease inhibitors may leverage the racemic compound for initial SAR exploration before investing in enantiopure synthesis.

Process Chemistry Development and Scale-Up Optimization

The 96% isolated yield recorded for the synthesis of this compound provides a benchmark for process optimization. The compound's availability as a racemic mixture reduces stereochemical complexity, making it an attractive candidate for developing robust, scalable synthetic routes where stereochemistry is not a critical quality attribute.

Chiral Pool Entry: Comparative Evaluation of Racemic vs. Enantiopure Building Blocks

The racemic compound serves as an essential comparator for evaluating the impact of stereochemistry on biological activity or synthetic outcome. As demonstrated by the 20–30% yield advantage of the (4S)-enantiomer in aldol reactions and the 32.3° optical rotation difference , procurement of both racemic and enantiopure forms enables controlled experiments to deconvolute stereochemical contributions.

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